3-(1,3-Thiazol-2-ylmethyl)pyridine
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Overview
Description
3-(1,3-Thiazol-2-ylmethyl)pyridine is a heterocyclic compound that contains both a thiazole and a pyridine ring Thiazoles are five-membered rings containing sulfur and nitrogen atoms, while pyridines are six-membered rings containing nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Thiazol-2-ylmethyl)pyridine typically involves the formation of the thiazole ring followed by its attachment to the pyridine ring. One common method involves the reaction of a thioamide with an α-haloketone to form the thiazole ring. This intermediate can then be reacted with a pyridine derivative under appropriate conditions to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Thiazol-2-ylmethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiazole ring or the pyridine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on both the thiazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under conditions that favor substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine or thiazole rings .
Scientific Research Applications
3-(1,3-Thiazol-2-ylmethyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific properties, such as sensors and catalysts.
Mechanism of Action
The mechanism of action of 3-(1,3-Thiazol-2-ylmethyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole and pyridine rings can participate in various interactions, including hydrogen bonding and π-π stacking, which contribute to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Thiazol-2-yl)pyridine
- 4-(1,3-Thiazol-2-ylmethyl)pyridine
- 3-(1,3-Thiazol-4-ylmethyl)pyridine
Uniqueness
3-(1,3-Thiazol-2-ylmethyl)pyridine is unique due to the specific positioning of the thiazole and pyridine rings, which can influence its reactivity and interactions with other molecules. This positioning can result in distinct biological activities and chemical properties compared to similar compounds .
Properties
Molecular Formula |
C9H8N2S |
---|---|
Molecular Weight |
176.24 g/mol |
IUPAC Name |
2-(pyridin-3-ylmethyl)-1,3-thiazole |
InChI |
InChI=1S/C9H8N2S/c1-2-8(7-10-3-1)6-9-11-4-5-12-9/h1-5,7H,6H2 |
InChI Key |
KMTMOUKUPUZITF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)CC2=NC=CS2 |
Origin of Product |
United States |
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